Cas no 1105686-29-0 (N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide)

N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide is a fluorinated thiazolidine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a thiazolidine core, a carboxamide linkage, and a 3-fluorophenyl substituent, contributing to its unique physicochemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the thiazolidine scaffold offers structural versatility for further modifications. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined structure and synthetic accessibility make it a valuable candidate for exploratory studies in drug discovery and chemical biology.
N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide structure
1105686-29-0 structure
Product Name:N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide
CAS No:1105686-29-0
MF:C10H11FN2OS
MW:226.270544290543
CID:4572046
Update Time:2025-06-08

N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolidinecarboxamide, N-(3-fluorophenyl)-
    • N-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxamide
    • N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide
    • Inchi: 1S/C10H11FN2OS/c11-7-2-1-3-8(4-7)13-10(14)9-5-15-6-12-9/h1-4,9,12H,5-6H2,(H,13,14)
    • InChI Key: IJNGBUOMIZJNBY-UHFFFAOYSA-N
    • SMILES: S1CC(C(NC2=CC=CC(F)=C2)=O)NC1

Computed Properties

  • Exact Mass: 226.058
  • Monoisotopic Mass: 226.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4A^2

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N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide Related Literature

Additional information on N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide

N-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxamide (CAS No. 1105686-29-0): An Overview of a Promising Compound in Medicinal Chemistry

N-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxamide (CAS No. 1105686-29-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The chemical structure of N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide is characterized by a thiazolidine ring system linked to a fluorinated phenyl group and an amide functional group. The presence of the fluorine atom in the phenyl ring imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets and enhance its pharmacological profile.

Recent studies have highlighted the potential of N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide has also demonstrated significant antiviral activity against several viral strains. A study conducted by a team of researchers at the University of California found that this compound effectively inhibits the replication of influenza virus by targeting key viral enzymes involved in the replication process. This finding opens up new possibilities for developing antiviral drugs that can combat emerging viral threats.

The anticancer potential of N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide has also been explored in preclinical studies. Research published in Cancer Research has shown that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells. These findings suggest that N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide could be a valuable addition to the arsenal of anticancer agents.

The pharmacokinetic properties of N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide have been extensively studied to assess its suitability for clinical development. Data from animal models indicate that this compound exhibits favorable oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Furthermore, preliminary toxicity studies have shown that N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide is well-tolerated at therapeutic doses, with no significant adverse effects observed.

In conclusion, N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide (CAS No. 1105686-29-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological profile make it an attractive candidate for further development in medicinal chemistry. Ongoing research is expected to uncover additional biological activities and refine its therapeutic potential, paving the way for its eventual use in clinical settings.

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